REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[SH:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].C(=O)([O-])[O-].[K+].[K+].Cl>O.C(O)(C)C>[CH2:1]([S:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4|
|
Name
|
|
Quantity
|
86.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
125 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly heated to 94° C.
|
Type
|
DISTILLATION
|
Details
|
while distilling aqueous isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
from the reaction
|
Type
|
CUSTOM
|
Details
|
The product separated as an oil from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
It was isolated
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
It was dried in a vacuum oven at 50° C.
|
Type
|
CUSTOM
|
Details
|
to yield 91.35 gm (98%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)SCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |